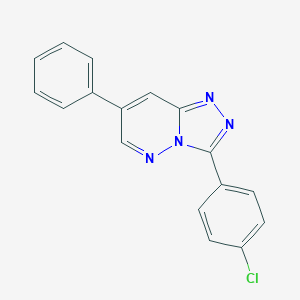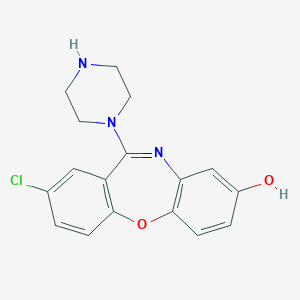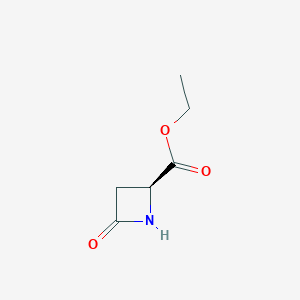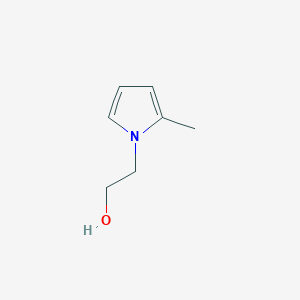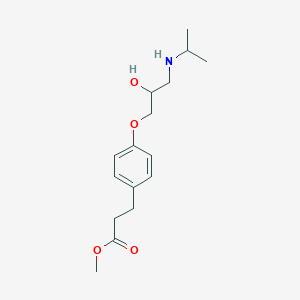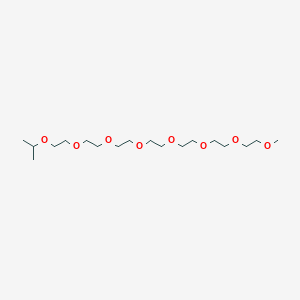
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane, also known as crown ether 24-crown-8, is a cyclic polyether compound that is widely used in scientific research. It is a versatile compound that can be synthesized using various methods and has several applications in biochemistry, pharmacology, and materials science.
Mechanism Of Action
The mechanism of action of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is based on its ability to form complexes with cations. The 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule contains a cavity that is the right size and shape to fit certain cations, such as potassium and sodium ions. When a cation enters the cavity, it forms a complex with the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule, which stabilizes the cation and makes it more soluble in organic solvents.
Biochemical And Physiological Effects
The biochemical and physiological effects of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 are related to its ability to bind to cations. In biochemistry, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to study the structure and function of ion channels, which are proteins that allow ions to pass through cell membranes. In pharmacology, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to develop new drugs that target specific ion channels. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in materials science to develop new materials with unique properties, such as high conductivity and selectivity.
Advantages And Limitations For Lab Experiments
One advantage of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in lab experiments is its high selectivity for certain cations, which allows for precise control over chemical reactions. However, one limitation of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is its sensitivity to moisture and oxygen, which can degrade the compound over time. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 can be difficult to purify, which can lead to impurities in lab experiments.
Future Directions
There are several future directions for research on 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8. One area of interest is the development of new synthetic methods for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in materials science, such as the development of new polymers and composites. Finally, there is a growing interest in using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in biomedical research, such as the development of new drugs for the treatment of neurological disorders.
Synthesis Methods
The most common method for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 involves the reaction of dibromoethylene with ethylene glycol in the presence of a catalyst such as copper. The resulting compound is then treated with sodium hydroxide to form the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether. Other methods for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 include the reaction of 1,2-dibromoethane with sodium ethoxide or the reaction of ethylene oxide with sodium hydroxide.
Scientific Research Applications
24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is widely used in scientific research due to its ability to selectively bind to certain cations, such as potassium and sodium ions. This property makes it useful in a variety of applications, including ion-selective electrodes, chromatography, and as a phase transfer catalyst. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in the synthesis of various organic compounds, including peptides and nucleotides.
properties
CAS RN |
100258-42-2 |
|---|---|
Product Name |
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Molecular Formula |
C18H38O8 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C18H38O8/c1-18(2)26-17-16-25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h18H,4-17H2,1-3H3 |
InChI Key |
PDJGCYUIJQJQCO-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
Canonical SMILES |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
Other CAS RN |
100258-42-2 |
synonyms |
24-methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



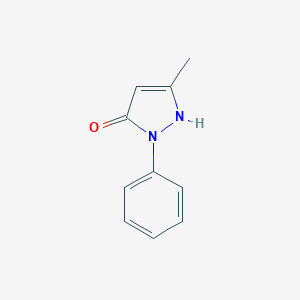
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
